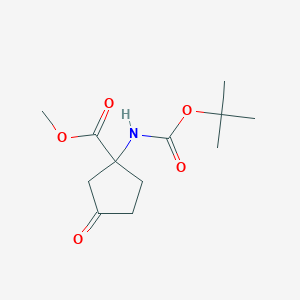![molecular formula C9H9NO5S2 B1423863 methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 59804-25-0](/img/structure/B1423863.png)
methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
描述
“Methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide” is a chemical compound with the molecular formula C9H9NO5S2. It has an average mass of 275.302 Da and a monoisotopic mass of 274.992218 Da .
Synthesis Analysis
The synthesis of this compound involves the addition of 5.3 g of TNXK-3 and 20 ml of methanol to a reaction flask. This mixture is stirred at room temperature. Separately, a solution of dimethyl sulfate (3.7 g) in methanol (5 ml) and a 50% sodium hydroxide solution (5 ml) are added .Molecular Structure Analysis
The molecular structure of this compound includes 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds. It has a molar refractivity of 61.5±0.4 cm3 .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 453.5±55.0 °C at 760 mmHg, and a flash point of 228.1±31.5 °C. Its vapor pressure is 0.0±1.2 mmHg at 25°C, and it has an enthalpy of vaporization of 75.1±3.0 kJ/mol. The compound has a polar surface area of 121 Å2 and a molar volume of 167.2±3.0 cm3 .科学研究应用
Antimicrobial Activity
This compound has been identified to possess significant antimicrobial properties . It’s part of a broader class of compounds known for their ability to combat microbial infections. The presence of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally related, has been associated with activity against a range of microbial pathogens .
Antiviral Applications
In the realm of antiviral research, derivatives of this compound have been explored for their potential to inhibit viral replication. For instance, certain 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxyquinolinones, which share a similar core structure, have been screened as HCV polymerase inhibitors , highlighting the potential of this compound in antiviral therapy .
Antidiabetic Potential
Scientific studies have shown that this compound’s derivatives can act as antidiabetic agents . They may play a role in regulating blood sugar levels, offering a potential therapeutic strategy for managing diabetes .
Anticancer Research
The compound has shown promise in anticancer research . Its derivatives have been studied for their efficacy in inhibiting the growth of cancer cells, making it a compound of interest in the search for novel anticancer therapies .
AMPA Receptor Modulation
In neuroscience, derivatives of this compound have been used as AMPA receptor modulators . These modulators can influence synaptic transmission and plasticity, which are crucial for learning and memory processes .
KATP Channel Activation
Another application in the medical field is the activation of KATP channels . Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide structure have been found to activate these channels, which are important in the regulation of insulin release and could be beneficial in treating conditions like type 2 diabetes .
Anti-Inflammatory Properties
Lastly, the compound has been used as an intermediate in the production of Lornoxicam , an analgesic and anti-inflammatory agent. This highlights its role in the synthesis of pharmaceuticals that alleviate pain and inflammation .
属性
IUPAC Name |
methyl 4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S2/c1-10-6(9(12)15-2)7(11)8-5(3-4-16-8)17(10,13)14/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNMAOBDSCJUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975211 | |
| Record name | Methyl 4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide | |
CAS RN |
59804-25-0 | |
| Record name | 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, methyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59804-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, methyl ester, 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 2-Methyl-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide in the production of Tenoxicam?
A1: Methyl 2-Methyl-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide is a crucial starting material in a novel synthesis method for Tenoxicam []. This method involves reacting the compound with 2-aminopyridine in the presence of alkylbenzene and alkali carbonate. This reaction offers several advantages over previous methods, including:
- Reduced reaction temperature and time: The reaction proceeds efficiently at reflux temperature for 10-20 hours, contributing to a more cost-effective process [].
- Higher yield: The optimized reaction conditions lead to a yield greater than or equal to 85% [].
- Reduced side reactions: The controlled reaction environment minimizes unwanted side reactions and decomposition, leading to a purer crude product [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester](/img/structure/B1423783.png)


![6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1423787.png)








